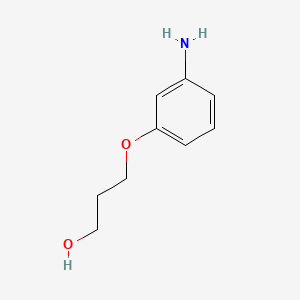
3-(3-Aminophenoxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Aminophenoxy)propan-1-ol” is a chemical compound . It is a derivative of propanolamines . The molecular formula of this compound is C9H13NO2 .
Molecular Structure Analysis
The molecular structure of “3-(3-Aminophenoxy)propan-1-ol” consists of a three-carbon chain (propanol) with an aminophenoxy group attached to the third carbon . The molecular weight of this compound is 167.21 g/mol .Aplicaciones Científicas De Investigación
Cardioselectivity of Beta-Adrenoceptor Blocking Agents : A study by Rzeszotarski et al. (1979) focused on synthesizing a series of compounds, including variants of 3-(3-Aminophenoxy)propan-1-ol, to understand their affinity to beta-1 and beta-2 adrenoceptors. The findings indicated substantial cardioselectivity in some derivatives, highlighting their potential use in cardiovascular drugs (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Toxicity and Cytotoxicity of Fluorescent Markers : Pelizaro et al. (2019) evaluated the toxic effects of compounds including 1-(4-(3-aminophenyl)-1H-1,2,3-triazole-1-yl)-3-(3-pentadecylphenoxy)propan-2-ol. The study found these compounds to exhibit low acute toxicity in various biological models, suggesting their potential as safe fluorescent markers for biodiesel quality monitoring (Pelizaro et al., 2019).
Antimicrobial Properties of Aminomethoxy Derivatives : Jafarov et al. (2019) explored the synthesis of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, including compounds structurally similar to 3-(3-Aminophenoxy)propan-1-ol. These compounds demonstrated efficient antimicrobial properties, suggesting their use in medical and industrial applications (Jafarov, Mammadbayli, Kochetkov, Astanova, & Maharramova, 2019).
Inhibitive Performance on Carbon Steel Corrosion : A study by Gao, Liang, and Wang (2007) investigated tertiary amines in the series of 1,3-di-amino-propan-2-ol for their inhibitive performance on carbon steel corrosion. The findings suggested potential applications in protecting metal surfaces against corrosion (Gao, Liang, & Wang, 2007).
Pharmacological Activity of 3-Tertiary Amino-1-Aryloxy- or Aryl-Propanes : A research by Gupta et al. (1978) discussed the synthesis and pharmacological activity of some 3-tertiary amino-1-aryloxy- or aryl-propanes, which are structurally related to 3-(3-Aminophenoxy)propan-1-ol. These compounds showed significant CNS activity and hypotensive activity, indicating their potential in neuropharmacology and cardiovascular treatments (Gupta, Mukerji, Chatterjee, Rastogi, Anand, Dubé, Sur, Mukerji, & Srimal, 1978).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-aminophenoxy)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,11H,2,5-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBALZDZNIEWFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655676 |
Source


|
| Record name | 3-(3-Aminophenoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenoxy)propan-1-ol | |
CAS RN |
121486-70-2 |
Source


|
| Record name | 3-(3-Aminophenoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


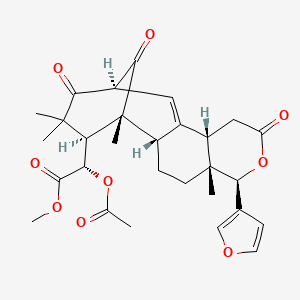
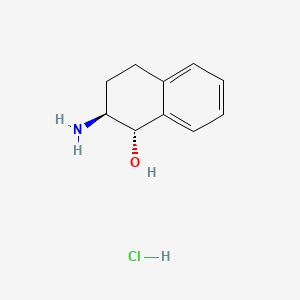
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel-](/img/structure/B595696.png)
![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B595699.png)
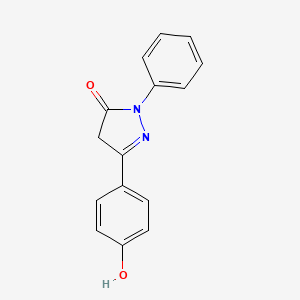
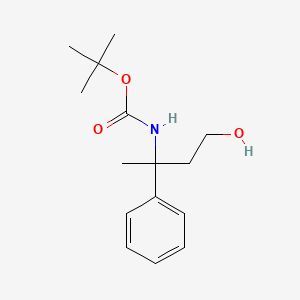
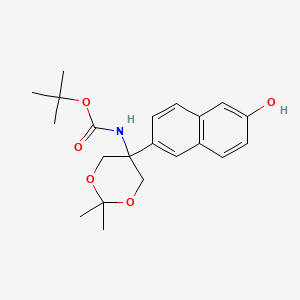
![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione](/img/structure/B595707.png)
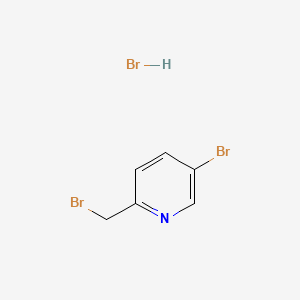
![2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane](/img/structure/B595710.png)
![3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one](/img/structure/B595711.png)